(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
The molecular formula of the compound is C17H25ClN2O3S, and it has a molecular weight of 372.91.
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of compounds closely related to the specified chemical structure often involves the condensation of piperidin-4-yl methanol with various sulfonyl chlorides in the presence of a base, showcasing a method to introduce sulfonyl groups to the piperidin-4-yl moiety. These procedures are confirmed by spectroscopic techniques and, in some cases, X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008), (Benakaprasad et al., 2007).
Chemical Rearrangements and Reactions
- Research into the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from amino alcohols with vinyl sulfones has provided insight into the complex chemical behavior of related structures. These studies highlight the versatility of the compound's core structure for synthesizing substituted pyrrolidines and exploring the migration of methyl groups during chemical reactions, which could be pivotal for the development of novel synthetic strategies (Back et al., 2003).
Future Directions
Properties
IUPAC Name |
[1-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13-4-5-14(18)11-17(13)24(22,23)19-9-6-15(7-10-19)20-8-2-3-16(20)12-21/h4-5,11,15-16,21H,2-3,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSYWFQYRFOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.